Oxathiolan

Descripción general

Descripción

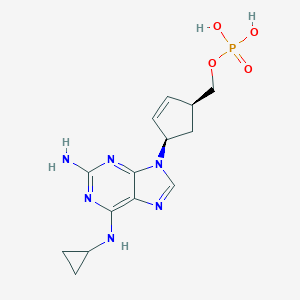

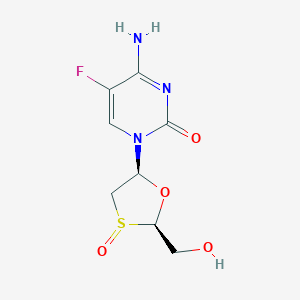

Racivir, also known as RCV, is an oxothiolane nucleoside reverse transcriptase inhibitor similar to emtricitabine and lamivudine. Racivir is a 50:50 mixture of [emtricitabine] and its positive enantiomer. Racivir has been used in trials studying the prevention of HIV Infections.

Aplicaciones Científicas De Investigación

Tratamiento del VIH

Emtricitabina se utiliza ampliamente en combinación con otros agentes antirretrovirales para el tratamiento de la infección por VIH. Es un inhibidor de la transcriptasa inversa de los nucleósidos (ITIN) que ayuda a disminuir la cantidad de VIH en el cuerpo, permitiendo que el sistema inmunitario funcione mejor y reduciendo el riesgo de complicaciones del VIH .

Tratamiento de la Hepatitis B

Ha demostrado eficacia en ensayos clínicos para pacientes con hepatitis B crónica, especialmente aquellos coinfectados con VIH, lo que lleva a una disminución significativa en los niveles de ADN del VHB durante un período de exposición de 15 días .

Prevención del VIH

Emtricitabina, combinada con tenofovir alafenamida, está indicada para la prevención de la infección por VIH-1 en adolescentes y adultos de alto riesgo como parte de las estrategias de profilaxis previa a la exposición (PrEP) .

Desarrollo de fármacos antivirales

La estructura química de Emtricitabina, en particular su anillo de citosina fluorado, la convierte en un compuesto valioso para el desarrollo de nuevos fármacos antivirales y el estudio de sus mecanismos de acción .

Estudios de farmacocinética y metabolismo

La investigación sobre la farmacocinética y el metabolismo de Emtricitabina ayuda a comprender cómo el fármaco se absorbe, distribuye, metaboliza y excreta en el cuerpo, lo cual es crucial para optimizar los regímenes de dosificación .

Investigación de terapia combinada

Emtricitabina es un componente clave en los regímenes de terapia combinada inicial preferidos para el VIH y puede reemplazar a lamivudina como parte de la columna vertebral dual de ITIN en varios protocolos de tratamiento .

Mecanismo De Acción

Target of Action

Oxathiolan, also known as ent-Emtricitabine, primarily targets the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for transcribing the viral RNA into DNA .

Mode of Action

Ent-Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) . It is a cytidine analogue that, once phosphorylated into emtricitabine 5’-triphosphate, competes with the natural substrate deoxycytidine 5’-triphosphate for HIV-1 reverse transcriptase . As the enzyme incorporates emtricitabine into the forming DNA strands, new nucleotides are unable to be incorporated, leading to the termination of the viral DNA chain .

Biochemical Pathways

The primary biochemical pathway affected by ent-Emtricitabine is the HIV replication cycle . By inhibiting the reverse transcriptase enzyme, ent-Emtricitabine prevents the transcription of HIV RNA into DNA, thereby halting the replication of the virus .

Pharmacokinetics

Ent-Emtricitabine exhibits favorable pharmacokinetic properties. It is a prodrug that must be phosphorylated intracellularly into its active triphosphate form . The intracellular half-life of triphosphate ent-Emtricitabine is longer compared to similar drugs, which contributes to its efficacy .

Result of Action

The molecular effect of ent-Emtricitabine’s action is the prevention of HIV RNA transcription into DNA, which results in the termination of the viral DNA chain . On a cellular level, this leads to a decrease in the viral load and an increase in CD4 cell counts, improving the immune response .

Action Environment

The action, efficacy, and stability of ent-Emtricitabine can be influenced by various environmental factors. For instance, the drug’s solubility and intermolecular interactions with water can affect its bioavailability . Furthermore, factors such as patient adherence to medication, co-infections, and individual patient characteristics can also influence the drug’s efficacy .

Análisis Bioquímico

Biochemical Properties

Oxathiolan plays a significant role in biochemical reactions. It is involved in the synthesis of 1,3-oxathiolan-2-yliden derivatives via simple reactions between CHacids, CS2, and oxiranes in the presence of triethylamine . The mild reaction conditions and high yields of the products exhibit the good synthetic advantage of this method .

Molecular Mechanism

The molecular mechanism of this compound involves the reaction of aryl isothiocyanates and oxiranes. This catalytic procedure takes place in the presence of MeONa in THF at 25 °C in good to excellent yields .

Propiedades

IUPAC Name |

4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSPYNMVSIKCOC-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288260 | |

| Record name | (+)-2′-Deoxy-3′-thia-5-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137530-41-7 | |

| Record name | (+)-2′-Deoxy-3′-thia-5-fluorocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137530-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxathiolan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137530417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-2′-Deoxy-3′-thia-5-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMTRICITABINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PDN1V466A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

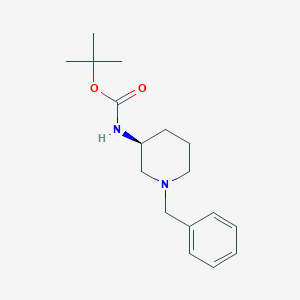

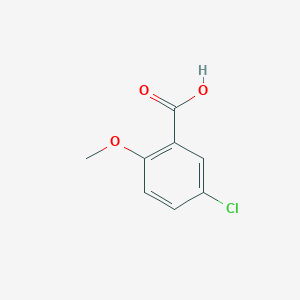

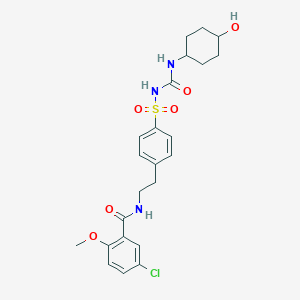

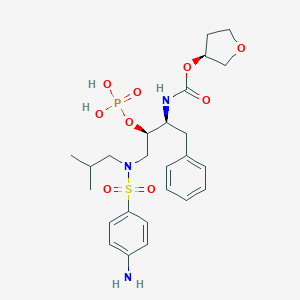

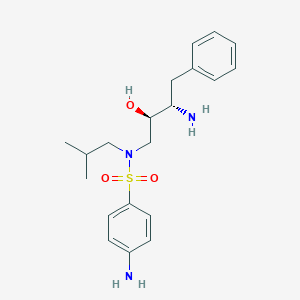

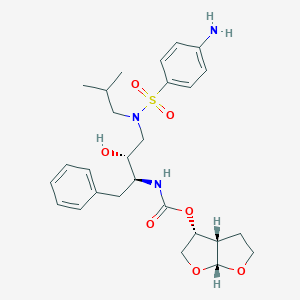

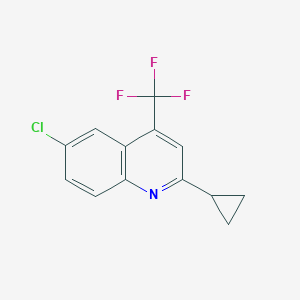

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 1,3-oxathiolane nucleoside analogs exert their antiviral activity?

A1: 1,3-Oxathiolane nucleoside analogs, like (-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine [(-)-FTC], function as competitive inhibitors of viral DNA polymerases. , They achieve this by first being phosphorylated intracellularly to their active 5'-triphosphate forms. These triphosphates then compete with natural nucleotides for incorporation into the growing viral DNA chain. Due to structural differences, their incorporation halts further DNA synthesis, effectively inhibiting viral replication.

Q2: Which viruses are particularly susceptible to 1,3-oxathiolane nucleoside analogs?

A2: Research highlights the efficacy of 1,3-oxathiolane nucleosides, particularly (-)-FTC, against hepatitis B virus (HBV). , , Studies also demonstrate their potential against HIV-1.

Q3: What is the significance of the (-) enantiomer of FTC in antiviral activity?

A3: Research shows that the (-) enantiomer of FTC exhibits superior antiviral activity compared to the (+) enantiomer. , , This difference stems from the stereospecific interactions with viral enzymes and potentially more efficient intracellular phosphorylation of (-)-FTC to its active triphosphate form.

Q4: What is the basic structure of a 1,3-oxathiolane ring?

A4: A 1,3-oxathiolane ring is a five-membered heterocyclic ring containing one oxygen atom, one sulfur atom, and three carbon atoms.

Q5: How does the stereochemistry of substituents on the 1,3-oxathiolane ring affect biological activity?

A5: The stereochemistry of substituents on the 1,3-oxathiolane ring, particularly at the C2 and C5 positions, significantly influences the biological activity of 1,3-oxathiolane nucleosides. , , For instance, the (-)-cis isomer of FTC demonstrates significantly higher potency against HBV compared to its (+) enantiomer. This difference likely arises from the specific spatial requirements for binding to the target viral enzymes.

Q6: Are there any specific stability concerns related to 1,3-oxathiolane compounds?

A6: Yes, 1,3-oxathiolane compounds can be susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or bases. ,

Q7: What strategies can be employed to enhance the stability of 1,3-oxathiolane compounds?

A7: Several approaches can be considered to improve stability:

Q8: Have 1,3-oxathiolane derivatives demonstrated catalytic activity?

A8: While 1,3-oxathiolanes are not typically known for their inherent catalytic properties, they serve as versatile building blocks in organic synthesis. , , , , , , , , , , , , For instance, they can be transformed into valuable intermediates like thiiranes, offering unique synthetic pathways.

Q9: How is computational chemistry used to understand 1,3-oxathiolane compounds?

A9: Computational tools like DFT (Density Functional Theory) provide insights into reaction mechanisms, conformational analysis, and electronic properties of 1,3-oxathiolane derivatives. , This information aids in designing novel analogs with improved activity or understanding their behavior in biological systems.

Q10: How does the introduction of a fluorine atom at the C5 position of the cytosine ring in FTC affect its activity?

A10: The addition of fluorine at the C5 position in FTC is crucial for its potent antiviral activity. , , While the exact mechanism is not fully elucidated in the provided papers, this modification likely enhances binding affinity to viral DNA polymerases, leading to stronger inhibition of viral replication.

Q11: What is the impact of different substituents at the C2 position of the 1,3-oxathiolane ring on the activity of FTC analogs?

A11: Modifying substituents at the C2 position of the 1,3-oxathiolane ring can significantly impact the antiviral potency and selectivity of FTC analogs. , , , These alterations can influence the molecule's overall conformation, impacting its interaction with the target enzyme's active site.

Q12: How does the stability of 1,3-oxathiolane nucleosides in solution affect their potential for therapeutic use?

A12: The stability of these nucleosides in solution is crucial for their bioavailability and therapeutic efficacy. , , Degradation in the bloodstream or during storage can reduce the amount of active compound available to exert its antiviral effect. Therefore, formulation strategies to enhance stability are essential for developing effective therapeutics.

Q13: How is (-)-FTC metabolized in vivo?

A13: Research indicates that (-)-FTC undergoes intracellular phosphorylation to form its active metabolite, (-)-FTC 5'-triphosphate, which directly inhibits HBV replication. , , It can also be converted to diphosphocholine derivatives, similar to CDP-choline. Interestingly, unlike its (+) enantiomer, (-)-FTC is not significantly deaminated in hepatic cell lines.

Q14: What in vivo models have been used to study the efficacy of (-)-FTC against HBV?

A14: (-)-FTC's efficacy has been investigated in woodchucks chronically infected with woodchuck hepatitis virus (WHV), a close relative of HBV. Additionally, a murine model employing subcutaneous tumors of HBV-producing 2.2.15 cells has been utilized. These models provide valuable insights into the drug's antiviral activity, pharmacokinetics, and potential toxicity in living organisms.

Q15: Have any resistance mechanisms been observed with 1,3-oxathiolane nucleoside analogs like (-)-FTC?

A15: While the provided papers do not extensively cover resistance mechanisms, it's important to note that prolonged use of antiviral agents can potentially lead to the emergence of resistant viral strains. Resistance to nucleoside analogs often arises from mutations in the viral polymerase gene, reducing the drug's binding affinity or incorporation efficiency.

Q16: What analytical techniques are commonly used to characterize 1,3-oxathiolane compounds?

A16: Various analytical methods are employed to study 1,3-oxathiolanes:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information, including stereochemistry and conformation. , ,

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly chiral HPLC, is essential for separating and quantifying different stereoisomers.

- X-ray Crystallography: This technique provides a three-dimensional structure of crystalline compounds, offering invaluable information about bond lengths, angles, and overall conformation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B192951.png)